1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE
Overview
Description
1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydropyran ring, followed by the introduction of the pyrazolo[3,4-e][1,4]thiazepin moiety. The reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-[4-METHOXY-3-(METHOXYMETHYL)PHENYL]-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with other similar compounds, such as 2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid and (2,2-dimethyltetrahydro-2H-pyran-4-yl)methylamine . These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the tetrahydropyran ring with the pyrazolo[3,4-e][1,4]thiazepin moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-22(2)10-15(7-8-30-22)25-20-18(21(27)24-25)19(31-12-17(26)23-20)13-5-6-16(29-4)14(9-13)11-28-3/h5-6,9,15,19H,7-8,10-12H2,1-4H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMSPNKGBOSWLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N2C3=C(C(SCC(=O)N3)C4=CC(=C(C=C4)OC)COC)C(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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